molecular formula C21H19F2N5O5 B13148615 2-(5-((2,4-Dimethoxybenzyl)amino)-2,2-difluoro-[1,3]dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-8-yl)ethanol

2-(5-((2,4-Dimethoxybenzyl)amino)-2,2-difluoro-[1,3]dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-8-yl)ethanol

Cat. No.: B13148615
M. Wt: 459.4 g/mol
InChI Key: ZDVQJYRVVNUSBK-UHFFFAOYSA-N
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Description

2-(5-((2,4-Dimethoxybenzyl)amino)-2,2-difluoro-[1,3]dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-8-yl)ethan-1-ol is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a triazoloquinazoline core, a dioxolo ring, and a difluoro substitution. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-((2,4-Dimethoxybenzyl)amino)-2,2-difluoro-[1,3]dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-8-yl)ethan-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinazoline core.

    Introduction of the Dioxolo Ring: The dioxolo ring is introduced through a cyclization reaction involving a suitable diol and a halogenated precursor.

    Difluoro Substitution: The difluoro groups are introduced via a halogen exchange reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Attachment of the 2,4-Dimethoxybenzyl Group: This step involves the nucleophilic substitution of the benzyl group onto the triazoloquinazoline core.

    Final Functionalization: The ethan-1-ol group is introduced through a reduction reaction using a reducing agent such as lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(5-((2,4-Dimethoxybenzyl)amino)-2,2-difluoro-[1,3]dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-8-yl)ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl or triazoloquinazoline moieties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Fluorinating Agents: Diethylaminosulfur trifluoride (DAST)

    Cyclization Agents: Acidic or basic catalysts

Major Products

    Oxidation Products: Ketones, carboxylic acids

    Reduction Products: Alcohols

    Substitution Products: Various substituted derivatives

Scientific Research Applications

2-(5-((2,4-Dimethoxybenzyl)amino)-2,2-difluoro-[1,3]dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-8-yl)ethan-1-ol has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anti-cancer, anti-inflammatory, or antimicrobial properties.

    Biological Research: Researchers investigate its interactions with biological targets such as enzymes, receptors, and nucleic acids to understand its mechanism of action.

    Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: This compound may be used in the synthesis of other complex molecules or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-((2,4-Dimethoxybenzyl)amino)-2,2-difluoro-[1,3]dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-8-yl)ethan-1-ol involves its interaction with specific molecular targets. These targets may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces to modulate signal transduction pathways.

    Nucleic Acids: Intercalation or binding to DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-(5-((2,4-Dimethoxybenzyl)amino)-[1,3]dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-8-yl)ethan-1-ol: Lacks the difluoro substitution, which may affect its biological activity and chemical reactivity.

    2-(5-((2,4-Dimethoxybenzyl)amino)-2,2-difluoro-[1,3]dioxolo[4,5-h][1,2,4]triazolo[1,5-c]pyrimidin-8-yl)ethan-1-ol: Contains a pyrimidine ring instead of a quinazoline ring, leading to different pharmacological properties.

Uniqueness

The uniqueness of 2-(5-((2,4-Dimethoxybenzyl)amino)-2,2-difluoro-[1,3]dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-8-yl)ethan-1-ol lies in its combination of structural features, including the triazoloquinazoline core, dioxolo ring, and difluoro substitution. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and pharmaceutical development.

Properties

Molecular Formula

C21H19F2N5O5

Molecular Weight

459.4 g/mol

IUPAC Name

2-[7-[(2,4-dimethoxyphenyl)methylamino]-12,12-difluoro-11,13-dioxa-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.010,14]hexadeca-1(9),2,4,7,10(14),15-hexaen-4-yl]ethanol

InChI

InChI=1S/C21H19F2N5O5/c1-30-12-4-3-11(15(9-12)31-2)10-24-20-26-17-13(19-25-16(7-8-29)27-28(19)20)5-6-14-18(17)33-21(22,23)32-14/h3-6,9,29H,7-8,10H2,1-2H3,(H,24,26)

InChI Key

ZDVQJYRVVNUSBK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CNC2=NC3=C(C=CC4=C3OC(O4)(F)F)C5=NC(=NN52)CCO)OC

Origin of Product

United States

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